molecular formula C22H22N2O2 B2601908 N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-94-2

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2601908
CAS No.: 946246-94-2
M. Wt: 346.43
InChI Key: LAUJPKOEWVYWOA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, carboxamide group, and multiple methyl-substituted phenyl groups

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-10-11-19(13-17(15)3)23-21(25)20-9-6-12-24(22(20)26)14-18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJPKOEWVYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(3,4-dimethylphenyl)-1-[(2,6-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H22N2O2. The structure features a dihydropyridine ring, which is known for its diverse pharmacological activities. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit specific kinases involved in cancer progression. A study on substituted dihydropyridines revealed that certain modifications enhance their potency against human gastric carcinoma cell lines, demonstrating complete tumor stasis in xenograft models following oral administration .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of Met kinase, which plays a crucial role in tumor growth and metastasis.
  • Apoptosis Induction : Evidence suggests that dihydropyridine derivatives can induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies report that these compounds exhibit antioxidant activities, potentially protecting cells from oxidative stress and contributing to their therapeutic effects.

Case Studies and Experimental Data

A comprehensive evaluation of the compound's biological activity includes various in vitro and in vivo studies:

Study TypeFindingsReference
In vitroSignificant inhibition of cancer cell proliferation at micromolar concentrations
In vivoComplete tumor stasis in GTL-16 human gastric carcinoma xenograft model
MechanisticInduction of apoptosis via caspase activation pathways

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl groups and dihydropyridine core can significantly influence the biological activity. For example:

  • Substitution at the 3-position of the phenyl ring enhances kinase selectivity.
  • Alterations to the carboxamide group can improve solubility and bioavailability.

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